molecular formula C25H28FN3O2 B2893151 1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775302-49-2

1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Número de catálogo: B2893151
Número CAS: 1775302-49-2
Peso molecular: 421.516
Clave InChI: ZMGFWLUBHRCRRV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a piperidine core substituted with two key moieties:

  • 4-Tert-butylbenzoyl group: Enhances lipophilicity and may improve metabolic stability.
  • 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl group: The oxadiazole ring is a heterocyclic scaffold known for its bioisosteric properties, while the fluorophenyl substituent contributes to target binding via hydrophobic and electronic effects.

Propiedades

IUPAC Name

(4-tert-butylphenyl)-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O2/c1-25(2,3)20-8-4-19(5-9-20)24(30)29-14-12-17(13-15-29)16-22-27-23(28-31-22)18-6-10-21(26)11-7-18/h4-11,17H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGFWLUBHRCRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized via the cyclization of a hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Piperidine Ring: The piperidine ring is synthesized via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.

    Coupling of the Benzoyl Group: The tert-butylbenzoyl group is attached through an acylation reaction, typically using an acid chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperidine ring or the benzoyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the benzoyl moiety.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Aplicaciones Científicas De Investigación

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.

    Materials Science: The compound’s unique structural features could be useful in the design of novel materials with specific electronic or photophysical properties.

    Biological Research: It can be used as a probe to study various biological pathways, especially those involving neurotransmitter systems.

Mecanismo De Acción

The mechanism of action of 1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The piperidine ring is known to interact with various biological targets, potentially affecting signal transduction pathways.

Comparación Con Compuestos Similares

V-0219 (4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine)

  • Structural Differences :
    • Substituent : Trifluoromethylphenyl (CF₃) vs. fluorophenyl (F) on the oxadiazole.
    • Core : Morpholine vs. piperidine.
  • Activity: V-0219 is a GLP-1R positive allosteric modulator with subnanomolar potency in insulin secretion assays .
  • Key Insight : The trifluoromethyl group may enhance binding affinity compared to fluorine, but the fluorophenyl group in the target compound could reduce metabolic liabilities.

1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

  • Structural Differences :
    • Substituent : Butoxybenzoyl vs. tert-butylbenzoyl.
    • Oxadiazole : Phenyl vs. fluorophenyl.

Compound 49 (TRPA1/TRPV1 Antagonist)

  • Structure : 4-(3-(2-(4-Methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.
  • Activity : Dual TRPA1/TRPV1 antagonism with 59% yield and 99.35% purity .
  • Comparison : The benzimidazolone moiety in Compound 49 introduces hydrogen-bonding capabilities absent in the target compound, which may influence target selectivity.

Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (CID56303)

  • Structure : Piperidine with tert-butyloxycarbonyl (BOC) protection and thiophene-oxadiazole.
  • Properties : The BOC group is a common protecting group, suggesting this compound is an intermediate in synthesis. The thiophene substituent may alter electronic properties compared to fluorophenyl .

IACS-10759 (Complex I Inhibitor)

  • Structure : 4-(Methylsulfonyl)-1-{3-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1H-1,2,4-triazol-1-yl)methyl]phenyl}piperidine.
  • Activity : Potent OXPHOS inhibitor targeting mitochondrial Complex I .
  • Comparison : The trifluoromethoxyphenyl group and triazole ring in IACS-10759 introduce distinct steric and electronic effects compared to the target compound’s fluorophenyl-oxadiazole.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (R1, R2) Molecular Weight Biological Activity Reference
Target Compound R1: 4-Tert-butylbenzoyl; R2: 4-FPh ~419.5* Not reported N/A
V-0219 R1: Morpholine; R2: 4-CF₃Ph ~452.4 GLP-1R PAM (subnanomolar)
1-(4-Butoxybenzoyl)-4-[(3-Ph-oxadiazol)methyl]piperidine R1: 4-Butoxybenzoyl; R2: Ph 419.5 Not reported
Compound 49 R1: Pyridine-CF₃; R2: Benzimidazolone ~527.5 TRPA1/TRPV1 antagonist
IACS-10759 R1: Methylsulfonyl; R2: CF₃OPh ~638.5 Complex I inhibitor

*Estimated based on structural similarity to .

Mechanistic and Structural Insights

  • Fluorophenyl vs. Trifluoromethylphenyl : Fluorine’s electronegativity enhances binding to aromatic pockets, while CF₃ provides stronger hydrophobic effects .
  • Tert-butyl vs. Butoxy : Tert-butyl improves metabolic stability, whereas butoxy may enhance solubility .
  • Piperidine vs. Morpholine : Piperidine’s flexibility vs. morpholine’s rigidity could influence target engagement kinetics .

Actividad Biológica

1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a compound of interest due to its potential biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 1775302-49-2
Molecular Formula C25H28FN3O2
Molar Mass 421.51 g/mol
Density 1.176 ± 0.06 g/cm³
Boiling Point 574.4 ± 60.0 °C
pKa -0.60 ± 0.37

These properties suggest that the compound has a relatively high molecular weight and specific structural features that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, a related study synthesized various piperidine derivatives and evaluated their antibacterial effects against multiple strains, including Salmonella typhi and Bacillus subtilis. The results showed moderate to strong activity against these bacteria, with some compounds demonstrating IC50 values in the micromolar range .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly acetylcholinesterase (AChE) and urease. In a comparative analysis of similar compounds, strong inhibitory activity was noted against AChE, which is crucial for treating neurodegenerative diseases such as Alzheimer's . The synthesized derivatives were also evaluated for urease inhibition, showing promising results that could lead to therapeutic applications in managing conditions like peptic ulcers.

Docking Studies

In silico studies have been conducted to predict the binding interactions of this compound with various biological targets. Molecular docking simulations indicate that the compound can effectively bind to active sites of target enzymes and receptors, suggesting a mechanism for its biological activity. The interactions with amino acids at the binding sites were analyzed to understand the specificity and affinity of the compound .

Study on Antiviral Activity

A related study explored the antiviral potential of piperidine derivatives against Ebola virus (EBOV). Compounds similar to this compound were tested for their ability to inhibit EBOV entry into host cells. Results indicated that certain derivatives exhibited significant antiviral activity with low cytotoxicity, demonstrating their potential as therapeutic agents against viral infections .

Antioxidant Properties

Another aspect of biological activity is the antioxidant capacity of compounds containing piperidine and oxadiazole moieties. Research has shown that such compounds can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases . This property adds another layer to their pharmacological profile.

Q & A

Basic: What are the key synthetic steps for preparing 1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine?

Answer:
The synthesis typically involves three critical steps:

Piperidine Core Functionalization: Introduce the 4-fluorophenyl-1,2,4-oxadiazole moiety via nucleophilic substitution or Huisgen cycloaddition. For example, coupling a pre-synthesized oxadiazole intermediate to the piperidine ring using CuI catalysis in THF:acetone (click chemistry) .

Acylation: Attach the 4-tert-butylbenzoyl group to the piperidine nitrogen using acylating agents (e.g., benzoyl chloride derivatives) in solvents like CHCl₃/MeOH, achieving yields of ~56% .

Purification: Employ column chromatography and HPLC to isolate the final product, ensuring >95% purity .

Basic: Which analytical techniques are essential for characterizing this compound, and what data do they provide?

Answer:

  • NMR Spectroscopy: Confirms structural integrity by identifying proton environments (e.g., tert-butyl singlet at ~1.3 ppm, fluorophenyl aromatic signals at ~7.0–7.5 ppm) .
  • HPLC: Assesses purity (>95%) and monitors reaction progress via retention time consistency .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • Elemental Analysis: Verifies carbon, hydrogen, and nitrogen content within ±0.4% of calculated values .

Advanced: How do structural modifications (e.g., tert-butyl, fluorophenyl) influence bioactivity and stability?

Answer:

  • 4-Tert-Butylbenzoyl Group: Enhances lipophilicity, improving membrane permeability and metabolic stability. The bulky tert-butyl group may also reduce off-target interactions .
  • Fluorophenyl-Oxadiazole Moiety: The fluorine atom increases electronegativity, strengthening hydrogen bonding with target proteins (e.g., enzyme active sites). Oxadiazole rings contribute to π-π stacking interactions, critical for receptor binding .
  • Piperidine Scaffold: Provides conformational flexibility, enabling adaptation to diverse binding pockets .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:
Contradictions often arise from:

  • Experimental Variability: Differences in assay conditions (e.g., pH, temperature) or cell lines. Standardize protocols using guidelines from environmental toxicology studies (e.g., controlled buffer systems in ).
  • Compound Purity: Impurities >5% skew results. Validate purity via HPLC and NMR before bioassays .
  • Target Selectivity: Use computational docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .

Advanced: What strategies optimize reaction yields during multi-step synthesis?

Answer:

  • Catalyst Optimization: CuI (10 mol%) in THF:acetone improves click chemistry efficiency for oxadiazole-piperidine coupling .
  • Solvent Selection: Polar aprotic solvents (e.g., CHCl₃/MeOH) enhance acylation yields by stabilizing intermediates .
  • Temperature Control: Reflux (70–80°C) accelerates reactions while minimizing side products .
  • Intermediate Monitoring: Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Basic: What in vitro assays are recommended for preliminary bioactivity assessment?

Answer:

  • Enzyme Inhibition Assays: Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Receptor Binding Studies: Radioligand displacement assays quantify affinity for GPCRs or nuclear receptors .

Advanced: How can computational modeling guide the design of derivatives with improved target specificity?

Answer:

  • Molecular Docking: Predict binding poses of the compound with target proteins (e.g., using PDB structures). Focus on residues interacting with the fluorophenyl and oxadiazole groups .
  • QSAR Modeling: Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity to prioritize synthetic targets .
  • MD Simulations: Assess conformational stability of ligand-protein complexes over 100-ns trajectories to identify robust interactions .

Basic: What stability considerations are critical for long-term storage of this compound?

Answer:

  • Storage Conditions: Store at −20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation .
  • Lyophilization: For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to maintain integrity .
  • Periodic Analysis: Reassess purity every 6 months via HPLC to detect degradation (e.g., hydrolysis of oxadiazole ring) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.